1-Bromo-3-(2-nitroethyl)benzene
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Overview
Description
1-Bromo-3-(2-nitroethyl)benzene is an organic compound with the molecular formula C8H8BrNO2 It is a derivative of benzene, where a bromine atom and a nitroethyl group are substituted at the 1 and 3 positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-3-(2-nitroethyl)benzene can be synthesized through a multi-step process involving nitration and bromination reactions. One common method involves the nitration of ethylbenzene to form 3-nitroethylbenzene, followed by bromination using bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide .
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of dibromohydantoin for brominating nitrobenzene in sulfuric acid. This method offers mild reaction conditions, high yield, and purity, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-3-(2-nitroethyl)benzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas and a suitable catalyst.
Substitution: Nucleophiles such as hydroxide ions or amines.
Reduction: Hydrogen gas and a suitable catalyst.
Major Products Formed:
Oxidation: Formation of 3-aminoethylbenzene.
Substitution: Formation of various substituted benzene derivatives.
Reduction: Formation of 3-aminoethylbenzene.
Scientific Research Applications
1-Bromo-3-(2-nitroethyl)benzene has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-bromo-3-(2-nitroethyl)benzene involves its interactions with various molecular targets and pathways. The nitro group can undergo reduction to form an amine group, which can then participate in further chemical reactions. The bromine atom can be substituted with other nucleophiles, leading to the formation of various substituted benzene derivatives .
Comparison with Similar Compounds
1-Bromo-3-nitrobenzene: Similar structure but lacks the ethyl group.
1-Bromo-2-(2-nitroethyl)benzene: Similar structure but with different substitution pattern.
3-Bromo-2-nitrobenzene: Similar structure but with different substitution pattern.
Uniqueness: 1-Bromo-3-(2-nitroethyl)benzene is unique due to the presence of both a bromine atom and a nitroethyl group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in scientific research and industry.
Properties
IUPAC Name |
1-bromo-3-(2-nitroethyl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c9-8-3-1-2-7(6-8)4-5-10(11)12/h1-3,6H,4-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPCBCFUEKVEVAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CC[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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